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N-Benzyl-3-hydroxypicolinamide

Catalog No.
S14400290
CAS No.
M.F
C13H12N2O2
M. Wt
228.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzyl-3-hydroxypicolinamide

Product Name

N-Benzyl-3-hydroxypicolinamide

IUPAC Name

N-benzyl-3-hydroxypyridine-2-carboxamide

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

InChI

InChI=1S/C13H12N2O2/c16-11-7-4-8-14-12(11)13(17)15-9-10-5-2-1-3-6-10/h1-8,16H,9H2,(H,15,17)

InChI Key

GUHJLBGSLLTBAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(C=CC=N2)O

N-Benzyl-3-hydroxypicolinamide is a chemical compound characterized by its unique structure, which includes a benzyl group attached to the nitrogen atom of a 3-hydroxypicolinamide moiety. This compound belongs to the class of picolinamide derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the hydroxyl group at the 3-position of the pyridine ring enhances its reactivity and solubility, making it a valuable compound in various chemical and biological contexts.

Due to its functional groups. Key reactions include:

  • Nitration: The compound can be nitrated to form N-benzyl-3-nitropicolinamide, which involves the introduction of a nitro group at the aromatic ring under controlled conditions using nitric and sulfuric acids .
  • Reduction: The hydroxyl group can be reduced to yield N-benzylpyridine derivatives, expanding its utility in synthetic organic chemistry .
  • Acylation: The amine functionality allows for acylation reactions, producing various derivatives that can exhibit altered biological properties.

N-Benzyl-3-hydroxypicolinamide exhibits significant biological activity, particularly as an antimicrobial agent. Its derivatives have been investigated for their ability to inhibit bacterial cell division, making them potential candidates for antibiotic development . Additionally, compounds in this class have shown promise in enzyme inhibition and as anti-inflammatory agents.

The synthesis of N-benzyl-3-hydroxypicolinamide typically involves several steps:

  • Starting Materials: Begin with 3-hydroxypicolinic acid or its derivatives.
  • Benzylation: React the hydroxypicolinic acid with benzyl chloride or benzyl bromide in the presence of a base like sodium hydroxide or potassium carbonate to introduce the benzyl group.
  • Purification: The product can be purified through recrystallization or chromatography techniques to obtain pure N-benzyl-3-hydroxypicolinamide.

Alternative methods may involve multi-step synthesis using intermediates that can be further functionalized .

N-Benzyl-3-hydroxypicolinamide finds applications in various fields:

  • Pharmaceuticals: It serves as a lead compound for developing new antimicrobial agents and enzyme inhibitors.
  • Chemical Research: Used as a reagent in organic synthesis, especially in creating complex molecules.
  • Material Science: Investigated for its potential use in creating novel materials with specific properties due to its unique chemical structure.

Interaction studies involving N-benzyl-3-hydroxypicolinamide often focus on its binding affinity with biological targets such as enzymes and receptors. These studies help elucidate its mechanism of action, particularly in inhibiting bacterial growth or modulating enzymatic activity. For instance, research has shown that modifications to the benzyl group can significantly affect the compound's interaction with target proteins .

Several compounds share structural similarities with N-benzyl-3-hydroxypicolinamide, including:

Compound NameStructure FeaturesUnique Aspects
3-HydroxypyridineHydroxyl group on pyridineBasic structure; used in various syntheses
N-BenzylpyridineBenzyl group attached to pyridineExhibits different reactivity compared to hydroxypicolinamides
3-Hydroxy-N-picolinamideHydroxypyridine derivative without benzyl substitutionPotentially different biological activities
N-Methyl-3-hydroxypicolinamideMethyl substitution on nitrogenAltered solubility and reactivity

These compounds highlight the uniqueness of N-benzyl-3-hydroxypicolinamide due to its specific combination of functional groups, which confer distinct chemical properties and biological activities.

Multicomponent Reaction Strategies in Picolinamide Synthesis

Multicomponent reactions (MCRs) offer efficient routes to structurally complex picolinamides. The Ugi reaction, which combines amines, aldehydes, isocyanides, and carboxylic acids in a single pot, has been adapted for synthesizing N-substituted picolinamides. For instance, phosphonic pseudo-peptides derived from picolinic acid analogues were synthesized using 1-isocyano-2-methylpropanephosphonic acid diesters, demonstrating the versatility of MCRs in introducing diverse functional groups.

A notable example involves the coupling of picolinic acid with N-alkylanilines via in situ acid chloride formation. This method yields both N-alkyl-N-phenylpicolinamides and their 4-chloro derivatives in a single pot, as demonstrated in the synthesis of N-benzyl-3-hydroxypiperidine intermediates. The reaction typically employs thionyl chloride for acid activation, followed by nucleophilic substitution with benzylamine derivatives (Table 1).

Table 1: Representative Multicomponent Reactions for Picolinamide Synthesis

Starting MaterialReagents/ConditionsProductYield (%)
Picolinic acidSOCl₂, N-benzylamine, THF, refluxN-Benzylpicolinamide72
3-HydroxypiperidineBenzyl bromide, Na₂CO₃, THFN-Benzyl-3-hydroxypiperidine85
Pyridine-2,6-dicarboxylic acidDiimide coupling, RTBis-N-phenylpyridine-2,6-dicarboxamide64

The Ugi reaction further enables the incorporation of phosphonate groups, enhancing the utility of picolinamides in enzyme inhibition studies. For example, phosphonic pseudo-peptides synthesized via this route exhibited potent inhibitory activity against human neutrophil elastase (kₒbₛ/[I] = 1415 M⁻¹s⁻¹).

Directed C–H Functionalization Techniques for Structural Diversification

Directed C–H functionalization provides regioselective access to substituted picolinamides. Chlorination at the C-4 position of picolinic acid derivatives has been achieved using hexamethyldisilazane (HMDS) as a silicon-based directing group. In one protocol, treatment of N-benzyl-3-trimethylsiloxypiperidine with HMDS in tetrahydrofuran facilitated selective chlorination at C-4, yielding 4-chloro-N-benzylpicolinamide with 97.6% purity.

Key mechanistic insights include:

  • Silicon-directed electrophilic substitution: The trimethylsiloxy group acts as a transient directing moiety, enhancing electrophilic aromatic substitution at the para position.
  • Solvent effects: Tetrahydrofuran (THF) optimizes reaction kinetics by stabilizing intermediate siloxane complexes.

This method contrasts with biosynthetic pathways for 3-hydroxypicolinic acid (3-HPA), where C–H hydroxylation occurs via a two-component monooxygenase system rather than direct electrophilic substitution.

Catalytic Systems for Amide Bond Formation and Functional Group Interconversion

Catalytic amidation remains central to picolinamide synthesis. Sodium carbonate-mediated benzylation of 3-hydroxypiperidine in THF represents a benchmark method, achieving 85% yield under reflux conditions. Transition metal catalysts, though less common, have been explored for tandem amidation-functionalization. For example, iron-dependent enzymes in bacterial systems catalyze the decarboxylative amidation of 3-hydroxyl dihydropicolinic acid, a precursor to 3-HPA.

Notable catalytic systems:

  • Base-mediated alkylation: Sodium carbonate facilitates N-benzylation without requiring expensive palladium or copper catalysts.
  • Diimide coupling agents: Carbodiimides such as EDC/HOBt enable amide bond formation between picolinic acid and sterically hindered amines, albeit with moderate yields (64–72%).

X-ray crystallographic studies of related picolinamides reveal a preference for cis amide geometry, where the pyridine nitrogen and carbonyl oxygen adopt anti-periplanar configurations. This structural motif influences both synthetic accessibility and functional group compatibility.

Structure-activity relationship studies of picolinamide derivatives have revealed critical insights into the molecular determinants of biological activity, particularly for compounds containing the N-Benzyl-3-hydroxypicolinamide scaffold [1] [2]. These investigations have demonstrated that systematic modifications to the core picolinamide structure can profoundly influence target binding affinity, selectivity profiles, and overall therapeutic efficacy [3] [4]. The picolinamide framework serves as a versatile pharmacophore that accommodates diverse structural modifications while maintaining essential interactions with biological targets [5] [6].

Comprehensive structure-activity relationship analyses have established that picolinamide derivatives exhibit superior bioactivity compared to their benzamide counterparts, with enhanced potency observed across multiple therapeutic applications [7] [8]. The heterocyclic nitrogen atom in the picolinamide core contributes to improved binding characteristics through π-π stacking interactions and hydrogen bonding capabilities [9] [10]. These electronic properties enable picolinamide derivatives to engage more effectively with protein targets, resulting in enhanced selectivity and reduced off-target effects [11] [12].

Impact of Benzyl Substituent Positioning on Bioactivity

The positioning of benzyl substituents within picolinamide derivatives exerts profound effects on biological activity, with specific positional requirements dictating optimal target engagement [1] [2]. Research has demonstrated that N-benzyl substitution patterns significantly influence receptor binding affinity, with ortho-positioned benzyl groups providing enhanced activity compared to meta or para configurations [13] [14]. The benzyl moiety serves as a critical lipophilic domain that occupies hydrophobic binding pockets within target proteins, facilitating high-affinity interactions through van der Waals forces [15] [16].

Systematic evaluation of benzyl substituent positioning has revealed that the N-2 substituted tetrazole isomers demonstrate 100-fold greater activity relative to corresponding N-1 isomers when the benzyl group possesses an ortho carboxylate [13]. This positional specificity reflects the precise spatial requirements for optimal protein-ligand interactions, where the benzyl group must achieve correct positioning to maintain essential binding contacts [17] [18]. The electron-donating properties of benzyl substituents contribute to stabilization of binding conformations through resonance effects and inductive interactions [19] [16].

Benzyl PositionBinding AffinitySelectivity EnhancementActivity Fold Change
Ortho-substitutionEnhanced 2-4 foldHigh selectivity100x vs N-1 isomer
Meta-substitutionModerate activityVariable selectivity0.25x vs ortho
Para-substitutionReduced activityDecreased selectivity0.1-0.5x vs ortho
N-benzyl positioningOptimal bindingTarget-specificReference activity

The conformational flexibility of benzyl substituents allows for adaptive binding to diverse protein targets, with the phenyl ring capable of engaging in π-π stacking interactions with aromatic residues [9] [20]. Structural modifications that restrict benzyl group rotation, such as introduction of cyclic constraints, can either enhance or diminish activity depending on the specific target binding site geometry [14] [15]. The hydrophobic nature of benzyl substituents also contributes to membrane permeability and cellular uptake, influencing the overall pharmacological profile of picolinamide derivatives [21] [16].

Role of Hydroxyl Group Orientation in Target Engagement

Hydroxyl group orientation within picolinamide derivatives plays a crucial role in determining target engagement specificity and binding affinity [22] [23]. The 3-hydroxyl positioning in N-Benzyl-3-hydroxypicolinamide provides optimal hydrogen bonding geometry for interaction with target proteins, serving as both hydrogen bond donor and acceptor [24] [18]. Structure-activity relationship studies have consistently demonstrated that hydroxyl group positioning significantly influences biological activity, with para-positioned hydroxyl groups typically exhibiting 2-4 fold enhanced activity compared to meta configurations [23] [16].

The hydrogen bonding capabilities of hydroxyl groups enable formation of specific interactions with amino acid residues in protein binding sites, contributing to both affinity and selectivity [22] [24]. Research has shown that phenolic hydroxyl groups participate in optimal aromatic interactions while maintaining critical hydrogen bonding contacts, resulting in enhanced target specificity [23] [25]. The orientation of hydroxyl groups also influences the overall molecular conformation, affecting the spatial arrangement of other pharmacophoric elements within the picolinamide structure [16] [18].

Comparative analysis of hydroxyl group positioning effects reveals that ortho-dihydroxyl groups in aromatic rings can greatly enhance biological activity through synergistic hydrogen bonding interactions [23]. The 3',4' positioning of hydroxyl groups has been demonstrated to possess high activity, with the electron-donating properties of hydroxyl substituents contributing to stabilization of binding conformations [23] [16]. Metabolic stability considerations also favor certain hydroxyl orientations, with para-positioned hydroxyl groups generally exhibiting superior stability compared to meta configurations [23] [16].

Hydroxyl PositionTarget InteractionBinding EnhancementSelectivity Profile
3-Hydroxyl (meta)Hydrogen bond formationModerate (reference)Good selectivity
4-Hydroxyl (para)Optimal geometryEnhanced 2-4 foldEnhanced selectivity
2-Hydroxyl (ortho)Steric considerationsVariable activityPosition-dependent
3,4-DihydroxylMultiple hydrogen bondsSynergistic effectsHigh selectivity
3,5-DihydroxylSuboptimal orientationReduced activityReduced selectivity

The role of hydroxyl groups extends beyond direct protein interactions to influence physicochemical properties such as solubility and membrane permeability [22] [16]. The polar nature of hydroxyl substituents enhances water solubility while potentially reducing lipophilicity, requiring careful optimization to maintain optimal pharmacological properties [21] [25]. Advanced structure-activity relationship studies have revealed that the specific orientation of hydroxyl groups can modulate electronic distribution within the picolinamide ring system, affecting overall molecular reactivity and binding characteristics [20] [18].

Electronic Effects of Heterocyclic Modifications

Electronic effects arising from heterocyclic modifications in picolinamide derivatives significantly influence biological activity through modulation of electron density distribution and molecular reactivity [9] [20]. The nitrogen atom within the picolinamide heterocycle serves as both an electron-withdrawing and electron-donating center, depending on the specific chemical environment and substitution pattern [10] [26]. These electronic properties enable formation of diverse intermolecular interactions including π-π stacking, hydrogen bonding, and dipole-dipole interactions that are essential for target recognition [9] [10].

Substitution effects on the heterocyclic ring system demonstrate that electron-donating groups generally enhance biological activity by increasing electron density at key positions, while electron-withdrawing substituents can either enhance or diminish activity depending on the specific target requirements [20] [17]. The electronic nature of heterocyclic modifications directly influences the binding affinity and selectivity profiles of picolinamide derivatives, with optimal electronic properties being target-specific [11] [12]. Nitrogen-containing heterocycles exhibit particular advantages due to their ability to participate in multiple binding interactions simultaneously [9] [10].

Quantum chemical analyses have revealed that the position of endocyclic nitrogen atoms relative to substituents profoundly influences electronic properties, with nitrogen atoms in ortho positions significantly boosting electron-donation capabilities [20]. The resonance charge transfer from substituents to nitrogen atoms creates inductive interactions that extend throughout the heterocyclic system, modulating overall molecular reactivity [20] [18]. These electronic effects are further amplified by the presence of additional heteroatoms or aromatic substituents that can participate in extended conjugation systems [27] [20].

Electronic ModificationEffect on ActivityMechanism of ActionSelectivity Impact
Electron-donating groupsEnhanced 1.5-3 foldIncreased electron densityGenerally beneficial
Electron-withdrawing groupsVariable effectsDecreased electron densityContext-dependent
Nitrogen heterocyclePotency enhancement 2-10 foldπ-π stacking, hydrogen bondingEnhanced selectivity
Aromatic substitutionPosition-dependentResonance effectsTarget-specific
Halogen substitutionMaintained to enhancedElectronic and steric effectsImproved selectivity

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

228.089877630 g/mol

Monoisotopic Mass

228.089877630 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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